o-3M3FBS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Phospholipase C activation: A study published in the National Institutes of Health's PubMed Central database suggests that a closely related compound, 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), can activate phospholipase C (PLC) in smooth muscle cells. PLC is an enzyme involved in various cellular signaling processes, including smooth muscle contraction and cell proliferation. This finding suggests that 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide might have similar effects, but further research is needed to confirm this. Pubmed source:

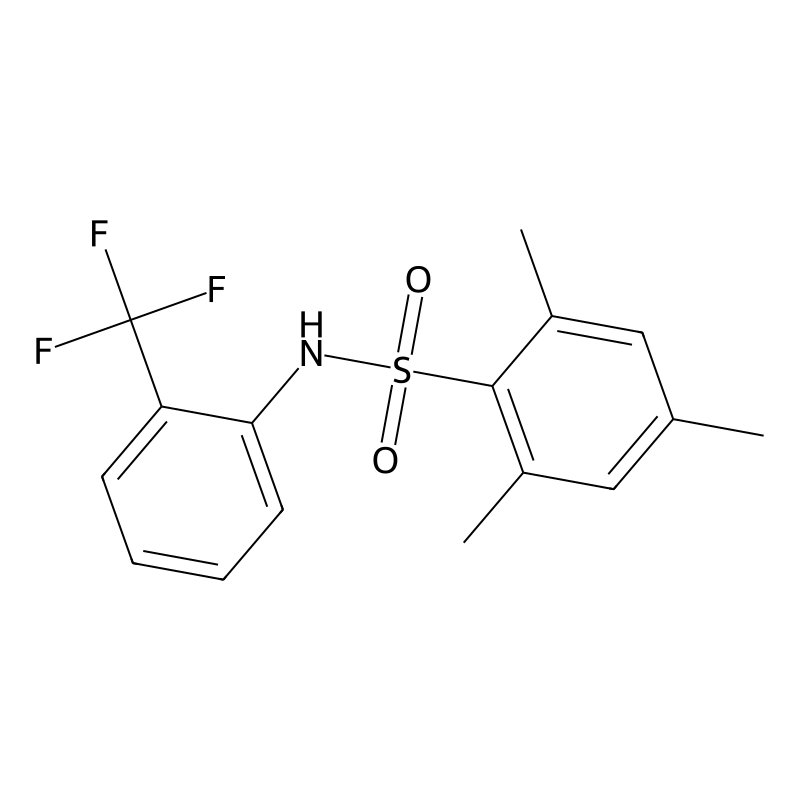

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 343.4 g/mol. This compound is part of a larger class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide exhibits notable biological activities, particularly in the modulation of calcium signaling in smooth muscle cells. Studies indicate that it can induce apoptosis in certain cancer cell lines by increasing cytoplasmic calcium concentrations. This effect is linked to its ability to activate phospholipase C, leading to enhanced calcium influx from both intracellular and extracellular sources . Furthermore, its potential therapeutic applications are being explored due to its effects on vascular smooth muscle reactivity.

The synthesis of 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Sulfonamide Linkage: Reacting an amine with a sulfonyl chloride.

- Introduction of Trifluoromethyl Group: This can be achieved through various methods such as nucleophilic substitution or electrophilic fluorination.

- Methylation: The introduction of methyl groups at the 2, 4, and 6 positions on the benzene ring can be performed using alkylation reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The primary applications of 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide are in pharmacology and medicinal chemistry. Its ability to modulate calcium signaling makes it a candidate for research into treatments for cardiovascular diseases and certain types of cancer. Additionally, its structural features may allow for further modifications that could enhance its efficacy or reduce side effects.

Interaction studies have demonstrated that 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can significantly affect cellular signaling pathways. For example, it has been shown to increase calcium influx in vascular smooth muscle tissues pre-treated with lipopolysaccharides . These interactions highlight its potential as a therapeutic agent but also raise questions about possible side effects related to increased vascular reactivity.

Several compounds share structural similarities with 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, each exhibiting unique properties:

These compounds illustrate the diversity within the sulfonamide class and highlight how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Dwyer L, Kim HJ, Koh BH, Koh SD. Phospholipase C-independent effects of 3M3FBS in murine colon. Eur J Pharmacol. 2010 Feb 25;628(1-3):187-94. doi: 10.1016/j.ejphar.2009.11.029. Epub 2009 Nov 18. PubMed PMID: 19931239; PubMed Central PMCID: PMC3152466.